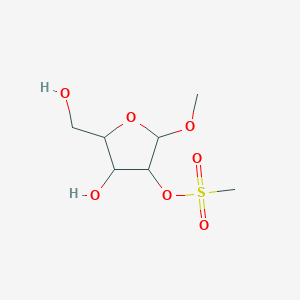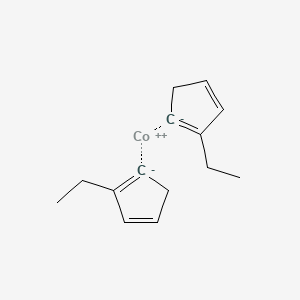
Methyl 2-methylsulfonyl-alpha-d-xylofuranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-methylsulfonyl-alpha-d-xylofuranoside is a chemical compound with the molecular formula C6H12O5S It is a derivative of xylofuranoside, a sugar molecule, with a methylsulfonyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-methylsulfonyl-alpha-d-xylofuranoside typically involves the methylation of 2-methylsulfonyl-alpha-d-xylofuranoside. The reaction conditions often include the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent such as dimethylformamide or tetrahydrofuran at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methylsulfonyl-alpha-d-xylofuranoside can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The methylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while reduction can produce sulfides. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
Methyl 2-methylsulfonyl-alpha-d-xylofuranoside has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies of carbohydrate metabolism and enzyme interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-methylsulfonyl-alpha-d-xylofuranoside involves its interaction with specific molecular targets. The methylsulfonyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved may include enzymatic processes and chemical transformations that modify the compound’s structure and function .
Comparison with Similar Compounds
Similar Compounds
Methyl alpha-D-xylofuranoside: A similar compound without the methylsulfonyl group.
Methyl 2,6-bis-O-(methylsulfonyl)-alpha-D-glucopyranoside: Another sulfonylated sugar derivative
Uniqueness
Methyl 2-methylsulfonyl-alpha-d-xylofuranoside is unique due to the presence of the methylsulfonyl group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications in synthesis and research that require these unique characteristics .
Properties
CAS No. |
53081-34-8 |
|---|---|
Molecular Formula |
C7H14O7S |
Molecular Weight |
242.25 g/mol |
IUPAC Name |
[4-hydroxy-5-(hydroxymethyl)-2-methoxyoxolan-3-yl] methanesulfonate |
InChI |
InChI=1S/C7H14O7S/c1-12-7-6(14-15(2,10)11)5(9)4(3-8)13-7/h4-9H,3H2,1-2H3 |
InChI Key |
ZHAGGSCPZAPHFA-UHFFFAOYSA-N |
Canonical SMILES |
COC1C(C(C(O1)CO)O)OS(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-(Trifluoromethyl)-7,8,9,10-tetrahydro-2H-pyrano[2,3-f]quinolin-2-one](/img/structure/B14640519.png)
![1-[(5-Aminopyridin-2-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol](/img/structure/B14640521.png)
![Trimethyl[(2-methylidenecyclohexyl)oxy]silane](/img/structure/B14640526.png)


![Acetic acid;[2-[bromo(phenyl)methyl]-4-chlorophenyl]methanol](/img/structure/B14640543.png)


![4-[2-(Acetyloxy)ethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylic acid](/img/structure/B14640576.png)

sulfanium bromide](/img/structure/B14640609.png)
